4-(1,3-dithian-2-yl)benzoic Acid
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Overview
Description
4-(1,3-dithian-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O2S2 and a molecular weight of 240.34 g/mol . This compound features a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dithian-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,3-dithiane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dithian-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(1,3-dithian-2-yl)benzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-dithian-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the dithiane ring and the benzoic acid moiety. The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing for diverse chemical transformations . The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amidation .
Comparison with Similar Compounds
Similar Compounds
1,3-dithiane: A simpler analog without the benzoic acid moiety.
4-(1,4-dithian-2-yl)benzoic acid: A structural isomer with the dithiane ring in a different position.
Benzoic acid derivatives: Compounds with various substituents on the benzene ring.
Properties
IUPAC Name |
4-(1,3-dithian-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSYTIVTRCUOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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